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Compound of Interest

Compound Name: (Z)-Tyrphostin A51

Cat. No.: B13398251 Get Quote

In the landscape of protein tyrosine kinase (PTK) inhibitors, (Z)-Tyrphostin A51 and AG 490

are two widely utilized compounds in cell biology and drug development research. This guide

provides a detailed, objective comparison of their biochemical activity, cellular effects, and

established experimental applications, supported by available data to aid researchers in

selecting the appropriate inhibitor for their studies.

At a Glance: Key Differences
Feature

(Z)-Tyrphostin A51 (AG-
183)

AG 490 (Tyrphostin B42)

Primary Target(s) EGFR JAK2, JAK3, EGFR, ErbB2

Potency (IC50) EGFR: 800 nM

JAK2: ~10 µM, JAK3: 20 µM,

EGFR: 0.1-2 µM, ErbB2: 13.5

µM

Primary Signaling Pathway EGF-R/MAPK JAK/STAT

Key Applications
Studies of EGF-R signaling

and cell proliferation

Inhibition of cytokine signaling,

induction of apoptosis in

hematopoietic cells

Biochemical Activity and Target Specificity
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(Z)-Tyrphostin A51, also known as AG-183, is recognized as a potent inhibitor of the

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] In contrast, AG 490 exhibits a

broader inhibitory profile, targeting multiple kinases including Janus kinase 2 (JAK2), JAK3,

EGFR, and ErbB2.[3]

The inhibitory concentrations (IC50) for these compounds highlight their differing potencies

against various kinases.

Inhibitor Concentration (IC50) Values
Inhibitor Target Kinase IC50

(Z)-Tyrphostin A51 EGFR 800 nM[1][2]

AG 490 JAK2 ~10 µM[3]

JAK3 20 µM[3]

EGFR 0.1 - 2 µM[3]

ErbB2 13.5 µM[3]

Mechanism of Action and Cellular Effects
The distinct target specificities of (Z)-Tyrphostin A51 and AG 490 translate to different

mechanisms of action at the cellular level.

(Z)-Tyrphostin A51 primarily functions by blocking the autophosphorylation of EGFR, a critical

step in the activation of downstream signaling cascades. This inhibition leads to a marked

reduction in overall cellular tyrosine phosphorylation and a blockage of EGF-induced cell

proliferation.[4] The downstream effects are largely mediated through the Ras-Raf-MEK-ERK

(MAPK) pathway.[5]

AG 490 is extensively documented as an inhibitor of the JAK/STAT signaling pathway, which is

crucial for signal transduction from numerous cytokine and growth factor receptors. By

inhibiting JAK2 and JAK3, AG 490 prevents the phosphorylation and subsequent activation of

Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of JAK/STAT

signaling can lead to the inhibition of cell proliferation and the induction of apoptosis,

particularly in hematopoietic cells that are reliant on cytokine signaling.
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Signaling Pathways
The differential targeting of (Z)-Tyrphostin A51 and AG 490 results in the inhibition of distinct

intracellular signaling pathways.
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(Z)-Tyrphostin A51 inhibits the EGFR/MAPK signaling pathway.
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AG 490 inhibits the JAK/STAT signaling pathway.

Experimental Protocols
The following are generalized protocols based on common practices in published research.

Optimal conditions, including inhibitor concentration and incubation time, should be determined

empirically for each specific cell line and experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b13398251?utm_src=pdf-body
https://www.benchchem.com/product/b13398251?utm_src=pdf-body-img
https://www.benchchem.com/product/b13398251?utm_src=pdf-body
https://www.benchchem.com/product/b13398251?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13398251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Cell Culture Treatment Workflow

Seed cells and allow to adhere overnight

Treat cells with (Z)-Tyrphostin A51 or AG 490
(or vehicle control)

Incubate for desired time period
(e.g., 1-24 hours)

Harvest cells for downstream analysis
(e.g., Western blot, viability assay, etc.)

Data Analysis

Click to download full resolution via product page

General workflow for cell treatment with inhibitors.

Protocol 1: Inhibition of EGF-Induced Cell Proliferation
with (Z)-Tyrphostin A51

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight in complete growth medium.

Serum Starvation: The following day, replace the medium with a serum-free or low-serum

medium and incubate for 12-24 hours to synchronize the cells in a quiescent state.
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Inhibitor Pre-treatment: Prepare a stock solution of (Z)-Tyrphostin A51 in DMSO. Dilute the

stock solution in a serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10

µM). Add the inhibitor-containing medium to the cells and incubate for 1-2 hours.

EGF Stimulation: Add Epidermal Growth Factor (EGF) to a final concentration of 10-50

ng/mL to the wells, both with and without the inhibitor.

Incubation: Incubate the cells for 24-48 hours.

Proliferation Assay: Assess cell proliferation using a standard method such as MTT, WST-1,

or direct cell counting.

Protocol 2: Induction of Apoptosis in Hematopoietic
Cells with AG 490

Cell Seeding: Seed suspension hematopoietic cells (e.g., Ba/F3, TF-1) in a 24-well plate at a

density of 1-5 x 10^5 cells/mL in complete growth medium supplemented with the

appropriate cytokine (e.g., IL-3, GM-CSF).

Inhibitor Treatment: Prepare a stock solution of AG 490 in DMSO. Add the required volume

of the stock solution directly to the cell suspension to achieve the desired final

concentrations (e.g., 10, 25, 50 µM). A vehicle control (DMSO) should be run in parallel.

Incubation: Incubate the cells for 24-72 hours.

Apoptosis Analysis: Harvest the cells and assess apoptosis using methods such as Annexin

V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.

Protocol 3: Western Blot Analysis of JAK/STAT Pathway
Inhibition by AG 490

Cell Seeding and Starvation: Plate adherent cells (e.g., HeLa, A549) in 6-well plates and

grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

Inhibitor Pre-treatment: Treat the cells with AG 490 (e.g., 50-100 µM) or vehicle (DMSO) for

1-2 hours.
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Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6, IFN-γ) for 15-30

minutes to induce JAK/STAT activation.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF

membrane, and probe with primary antibodies against phosphorylated STAT (e.g., p-STAT3

Tyr705), total STAT3, phosphorylated JAK2, total JAK2, and a loading control (e.g., β-actin or

GAPDH).

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent

substrate for detection.

Conclusion
(Z)-Tyrphostin A51 and AG 490 are valuable tools for investigating protein tyrosine kinase

signaling. (Z)-Tyrphostin A51 is a more specific inhibitor of EGFR, making it suitable for

studies focused on the MAPK pathway. In contrast, AG 490 has a broader spectrum of activity,

with a pronounced effect on the JAK/STAT pathway, rendering it a standard choice for research

on cytokine signaling and its role in various cellular processes, including apoptosis and

inflammation. The choice between these two inhibitors should be guided by the specific kinase

and signaling pathway of interest in the experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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